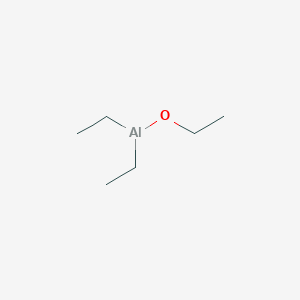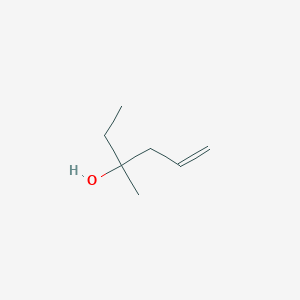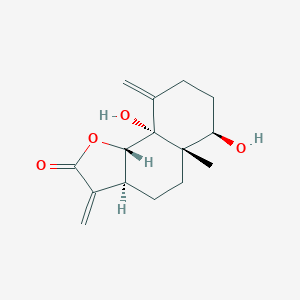
3-Nitrophenyl azide
Overview
Description
3-Nitrophenyl azide (3-NPA) is an organic compound used in the synthesis of diverse organic compounds and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a white crystalline solid with a molecular weight of 175.13 g/mol and a melting point of 200 °C. 3-NPA is a derivative of nitrophenol, a common intermediate in the synthesis of various organic compounds. 3-NPA has a wide range of applications in the field of organic synthesis and is used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-cancer agents, and anti-inflammatory agents.
Scientific Research Applications
Regio- and Site-Selective Cycloadditions : Bettison, Hitchcock, and Walton (1988) studied the specificity of cycloadditions involving 4-Nitrophenyl azide, attributing the observed regio- and site-specificity to orbital control rather than steric control (R. M. Bettison, P. Hitchcock, & D. Walton, 1988).
Photoaffinity Labeling via Nitrenium Ion Chemistry : Voskresenska et al. (2009) explored the photochemistry of 4-amino-3-nitrophenyl azide, demonstrating its role in forming reactive nitrenium ions. This study highlights the fast protonation of nitrenes and their use in cross-linking reactions (Valentyna D. Voskresenska et al., 2009).
Electron-Induced Chain Reactions : Herbranson and Hawley (1983) described a chain reaction involving diazo transfer from p-nitrophenyl azide, resulting in nearly quantitative yield of specific products (D. E. Herbranson & M. Hawley, 1983).
Time-Resolved Resonance Raman Observation : Xue et al. (2008) reported on the dimerization of didehydroazepines from 3-nitrophenyl azide, marking a significant advancement in understanding the photochemistry of aryl azides (J. Xue et al., 2008).
The Effect of the p-Nitro Group on the Chemistry of Phenylnitrene : Albini, Bettinetti, and Minoli (1999) studied the reactivity of a pyrazolyl substituted p-nitrophenyl azide, providing insights into the behavior of phenylnitrene and its potential for photochemical labeling (A. Albini, G. Bettinetti, & G. Minoli, 1999).
Photochemistry of 3‐Nitrobenzoyl and 4‐Nitrobenzoyl Azides : Woelfle et al. (1988) explored the suitability of these azides for photolabeling, focusing on their photo-Curtius rearrangement and generation of nitrenes (I. Woelfle et al., 1988).
Electron Paramagnetic Resonance Study of Oriented Ground-State Triplet p-Nitrophenyl Nitrene : Hebden and McDowell (1971) presented an electron paramagnetic resonance study of p-nitrophenyl nitrene, providing valuable information on the ground state of this compound (J. A. Hebden & C. McDowell, 1971).
Safety and Hazards
Mechanism of Action
Target of Action
1-Azido-3-nitrobenzene, also known as 3-Nitrophenyl azide, is a versatile chemical compound used in scientific research. It is primarily used as a cross-linker in material sciences . The primary targets of this compound are various types of organic molecules, including polymers and biomolecules .
Mode of Action
The mode of action of 1-Azido-3-nitrobenzene involves the release of nitrogen by thermal activation or photolysis . This scission reaction is accompanied by a considerable output of energy, making them interesting as highly energetic materials . The released nitrogen forms highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
Biochemical Pathways
The biochemical pathways affected by 1-Azido-3-nitrobenzene are primarily related to the crosslinking of polymers and biomolecules . The compound interacts with these molecules, leading to changes in their structure and function. This can have downstream effects on various biochemical processes, depending on the specific molecules involved.
Result of Action
The result of the action of 1-Azido-3-nitrobenzene is the formation of stable crosslinks between polymers and biomolecules . This can lead to changes in the physical properties of these materials, potentially enhancing their performance in various applications .
Action Environment
The action of 1-Azido-3-nitrobenzene can be influenced by various environmental factors. For example, the release of nitrogen and the formation of nitrenes can be triggered by thermal activation or exposure to light . Additionally, the efficiency of crosslinking can be affected by the presence of other molecules, the pH of the environment, and other factors .
Properties
IUPAC Name |
1-azido-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLBZFBNQYJIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164813 | |
| Record name | 3-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-59-2 | |
| Record name | 3-Nitrophenyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitrophenyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)


